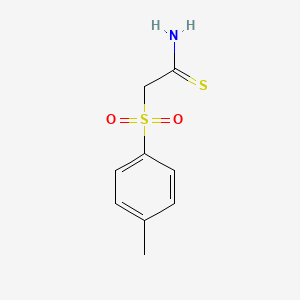

2-(4-Methylbenzenesulfonyl)ethanethioamide

Description

2-(4-Methylbenzenesulfonyl)ethanethioamide: is an organic compound with the molecular formula C₉H₁₁NO₂S₂ It is characterized by the presence of a sulfonyl group attached to a methylbenzene ring and an ethanethioamide moiety

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonylethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S2/c1-7-2-4-8(5-3-7)14(11,12)6-9(10)13/h2-5H,6H2,1H3,(H2,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTLDGUNVNVEBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylbenzenesulfonyl)ethanethioamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethanethioamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylbenzenesulfonyl)ethanethioamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ethanethioamide moiety can be reduced to form corresponding amines.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfone derivatives

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of sulfonamides and related derivatives. Its sulfonyl group enhances electrophilic reactivity, making it an effective agent for:

- Tosylation Reactions : The compound can be utilized to convert alcohols into tosylates, which are valuable intermediates in organic synthesis. This transformation is typically performed using bases such as pyridine or triethylamine to neutralize the generated hydrochloric acid .

- Preparation of Amides : 2-(4-Methylbenzenesulfonyl)ethanethioamide can also react with amines to yield sulfonamide derivatives, which are often non-basic and can exhibit acidic properties when derived from primary amines .

Medicinal Chemistry

In medicinal chemistry, the compound has demonstrated potential as a pharmacological agent due to its structural characteristics:

- Inhibitory Activity : Research indicates that derivatives of this compound exhibit selective inhibitory activity against specific enzymes. For instance, compounds derived from this structure have been shown to inhibit human ABHD16A enzyme activity, which is implicated in neuroinflammation .

- Antimicrobial Properties : Some studies suggest that sulfonamide compounds possess antimicrobial activity, making them candidates for further development in treating bacterial infections. The mechanism typically involves inhibition of bacterial folate synthesis pathways .

Biochemical Applications

The biochemical applications of this compound extend into areas such as:

- Bioconjugation : The compound's ability to form stable bonds with biomolecules allows it to be used in bioconjugation techniques for labeling proteins or other biomolecules, aiding in the study of protein interactions and functions.

- Drug Development : Its role as a building block in drug development is notable, particularly in synthesizing complex molecules that target specific biological pathways.

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzenesulfonyl)ethanethioamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The ethanethioamide moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

2-(4-Methylbenzenesulfonyl)ethanamide: Similar structure but lacks the thioamide group.

4-Methylbenzenesulfonyl chloride: Precursor in the synthesis of 2-(4-Methylbenzenesulfonyl)ethanethioamide.

2-(4-Methylbenzenesulfonyl)ethanethiol: Contains a thiol group instead of a thioamide.

Uniqueness: this compound is unique due to the presence of both a sulfonyl group and a thioamide moiety, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

2-(4-Methylbenzenesulfonyl)ethanethioamide, with the molecular formula C₉H₁₁NO₂S₂, is an organic compound notable for its potential biological activities. This compound features a sulfonyl group attached to a methylbenzene ring and an ethanethioamide moiety, which contributes to its unique chemical properties and biological interactions. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethanethioamide. The process is generally conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. Common solvents include dichloromethane, with reaction conditions optimized for temperature and time to ensure high yields.

Biological Activity

Research indicates that this compound exhibits significant biological activity , particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound possesses notable antimicrobial properties, inhibiting the growth of various bacterial strains. Its mechanism may involve interaction with bacterial enzymes or cell wall synthesis pathways .

- Anticancer Properties : Preliminary investigations suggest potential anticancer effects, possibly through modulation of cellular pathways involved in apoptosis and proliferation. The sulfonyl group may play a critical role in binding to target proteins.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, including those involved in metabolic processes. This inhibition may be due to covalent bonding between the sulfonyl group and nucleophilic sites on enzymes .

The mechanism of action for this compound is multifaceted:

- Electrophilic Nature : The sulfonyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

- Binding Affinity : The ethanethioamide moiety contributes to the compound's binding affinity for specific biological targets, enhancing its effectiveness as a therapeutic agent.

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various thioamide derivatives, this compound was tested against multiple bacterial strains. Results indicated that it exhibited significant inhibitory concentrations (IC50 values), demonstrating its potential as an effective antimicrobial agent.

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 10 |

This data highlights the compound's promising activity against common pathogens, suggesting further investigation into its clinical applications .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to evaluate modifications on the thioamide scaffold. Variations in substituents on the aromatic ring were analyzed for their impact on biological activity. The results indicated that specific modifications enhanced both antimicrobial and anticancer activities, emphasizing the importance of structural optimization in drug design.

| Modification | Activity Change |

|---|---|

| Methyl group addition | Increased potency |

| Halogen substitution | Enhanced selectivity |

These findings illustrate how small changes in chemical structure can significantly influence biological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.